3-[(2-Bromophenyl)sulfanyl]propanoic acid
Description
Contextual Significance of Carboxylic Acid Derivatives in Chemical Sciences
Carboxylic acids and their derivatives are a cornerstone of organic chemistry, characterized by the presence of a carboxyl group (-COOH). byjus.com These compounds are not only widespread in nature, such as the fatty acids essential for life, but are also fundamental in numerous industrial processes. wikipedia.orgbyjus.com Their derivatives, formed by replacing the hydroxyl (-OH) part of the carboxyl group, include esters, amides, acid halides, and anhydrides. rutgers.edulibretexts.org This versatility makes them crucial intermediates in the synthesis of more complex molecules. They are integral to the production of pharmaceuticals, polymers, agrochemicals, perfumes, and food preservatives. fiveable.mebyjus.com The reactivity of the carboxyl group allows for a multitude of chemical transformations, making these derivatives indispensable tools for chemists in both academic research and industrial manufacturing. libretexts.orglibretexts.org
Structural Characteristics of Brominated Phenyl Sulfanyl (B85325) Propanoic Acids
Propanoic Acid Core: The three-carbon carboxylic acid chain provides the molecule's acidic nature and a reactive site for further chemical modifications, such as esterification or amidation. fiveable.me
Phenyl Group: The presence of a phenyl (benzene) ring introduces aromaticity, which influences the molecule's stability and electronic properties.
Sulfanyl Linker: The sulfur atom acts as a flexible thioether bridge connecting the phenyl ring to the propanoic acid moiety.
Bromo Substituent: The bromine atom attached to the phenyl ring at the ortho-position (position 2) is an important functional group. It is an electron-withdrawing group that can influence the reactivity of the aromatic ring. Furthermore, the carbon-bromine bond serves as a reactive handle for various organic reactions, particularly metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.
These structural features combine to create a molecule with distinct chemical properties, making it a useful intermediate in organic synthesis.
Physicochemical Properties of 3-[(2-Bromophenyl)sulfanyl]propanoic acid
| Property | Value |
|---|---|
| CAS Number | 926200-07-9 bldpharm.comchemscene.comchemicalregister.com |
| Molecular Formula | C₉H₉BrO₂S bldpharm.comchemscene.comchemicalregister.com |
| Molecular Weight | 261.14 g/mol bldpharm.comchemscene.com |
| IUPAC Name | 3-(2-bromophenyl)sulfanylpropanoic acid chemicalregister.com |
| SMILES Code | O=C(O)CCSC1=CC=CC=C1Br bldpharm.com |
| InChIKey | HNJCSORIDXSAJT-UHFFFAOYSA-N chemicalregister.com |
Research Trajectories for this compound
Current research interest in this compound primarily revolves around its application as a specialized building block in the synthesis of more complex target molecules. It is commercially available for research and development purposes, indicating its role as an intermediate rather than an end-product. bldpharm.comchemscene.comchemicalregister.comarctomsci.com
The molecule's structure suggests several potential research directions:
Pharmaceutical Synthesis: Many biologically active molecules contain substituted aromatic rings and carboxylic acid functionalities. This compound could serve as a precursor for novel drug candidates. For instance, related propanoic acid derivatives have been investigated for their potential as antimicrobial agents. nih.gov
Cross-Coupling Reactions: The bromo-substituent on the phenyl ring makes it an ideal substrate for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions would allow chemists to attach a wide variety of other chemical groups to the phenyl ring, creating a library of diverse compounds for screening in drug discovery or materials science.
Materials Science: Thioether and aromatic moieties are common in advanced materials. This compound could be used in the development of new polymers or functional materials with specific electronic or optical properties.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCSORIDXSAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Bromophenyl Sulfanyl Propanoic Acid and Analogues
Strategies for Carbon-Sulfur Bond Formation
The construction of the aryl thioether linkage is the cornerstone for the synthesis of 3-[(2-Bromophenyl)sulfanyl]propanoic acid. This can be achieved through several reliable methods that form a bond between the sulfur atom of a mercaptan precursor and an aromatic ring.
Nucleophilic Substitution Reactions Involving Thiolates
A primary and widely utilized method for forming the aryl-sulfur bond is through the nucleophilic substitution reaction of an aryl halide with a thiolate. In the context of synthesizing the target compound, this typically involves the reaction of a 2-bromo-substituted aromatic compound with 3-mercaptopropionic acid.
A notable example of this approach is the copper-catalyzed coupling of aryl iodides with 3-mercaptopropionic acid. Research by Menczinger et al. demonstrated that using copper(I) oxide (Cu₂O) as a catalyst in refluxing pyridine (B92270) facilitates the synthesis of various 3-(arylthio)propanoic acids in good to excellent yields. ambeed.comresearchgate.net This method is effective for a range of nonactivated aryl iodides. Although the specific use of 2-bromophenyl iodide was not detailed, the reaction's success with other substituted aryl iodides, such as 4-iodotoluene (B166478) and 4-iodoanisole, suggests its applicability for synthesizing analogues. The reaction proceeds by forming a copper(I) thiolate intermediate, which then undergoes coupling with the aryl halide.
| Entry | Aryl Iodide | Product | Catalyst | Solvent | Yield (%) | Ref. |
| 1 | 4-Iodotoluene | 3-[(4-Methylphenyl)sulfanyl]propanoic acid | Cu₂O | Pyridine | 89 | ambeed.comresearchgate.net |
| 2 | 4-Iodoanisole | 3-[(4-Methoxyphenyl)sulfanyl]propanoic acid | Cu₂O | Pyridine | 95 | ambeed.comresearchgate.net |
| 3 | 1-Iodonaphthalene | 3-(Naphthalen-1-ylsulfanyl)propanoic acid | Cu₂O | Pyridine | 92 | ambeed.comresearchgate.net |
| 4 | Methyl 4-iodobenzoate | 3-[(4-Carbomethoxyphenyl)sulfanyl]propanoic acid | Cu₂O | Pyridine | 86 | ambeed.comresearchgate.net |
Table 1. Copper-Catalyzed Synthesis of 3-(Arylthio)propanoic Acids.
Thioether Linkage Construction Approaches
Beyond direct nucleophilic substitution on an aryl halide, other strategies can be employed to construct the thioether linkage. One of the most prominent is the Thia-Michael addition (conjugate addition) of a thiol to an α,β-unsaturated carbonyl compound. libretexts.orgmdpi.comlibretexts.org To synthesize this compound via this route, 2-bromothiophenol (B30966) would serve as the Michael donor and acrylic acid (or an acrylate (B77674) ester) would act as the Michael acceptor.
This reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the acrylic acid derivative, followed by protonation to yield the final product. This method is highly efficient for forming 3-thio-substituted propanoic acids. libretexts.org
| Entry | Thiol | Michael Acceptor | Catalyst/Conditions | Product | Ref. |
| 1 | Thiophenol | Acrylic Acid | Base (e.g., Et₃N) | 3-(Phenylsulfanyl)propanoic acid | libretexts.org |
| 2 | 4-Methylthiophenol | Methyl Acrylate | FeCl₃, rt, 5-20 min | Methyl 3-[(4-methylphenyl)sulfanyl]propanoate | libretexts.org |
| 3 | Benzylthiol | Ethyl Acrylate | Base | Ethyl 3-(benzylsulfanyl)propanoate | mdpi.com |
Table 2. Thio-Michael Addition for the Synthesis of 3-Thiopropanoic Acid Derivatives.
Metal-catalyzed cross-coupling reactions, particularly those using palladium rsc.orgwikipedia.orgnrochemistry.comtandfonline.com and copper acs.orgchim.itmasterorganicchemistry.comwikipedia.org catalysts, have also become powerful tools for C–S bond formation and are applicable to the synthesis of these compounds. These reactions can couple aryl halides or triflates with a variety of sulfur sources.
Derivatization of Propanoic Acid Frameworks
Once the 3-(arylthio)propanoic acid scaffold is assembled, further modifications can be made to the propanoic acid portion of the molecule to generate a wider range of analogues.
Functionalization at the Alpha-Carbon Position
The α-carbon (C2) of the propanoic acid chain is a prime site for functionalization. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and effective method for the selective bromination of the α-position of carboxylic acids. libretexts.orgwikipedia.orgbyjus.comorganic-chemistry.orglibretexts.org This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. masterorganicchemistry.comlibretexts.org
The reaction proceeds through the in situ formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. This enol intermediate then reacts with bromine to install a bromine atom at the α-carbon. wikipedia.orgchemistrysteps.com The resulting α-bromo acid is a versatile intermediate. For instance, it can undergo nucleophilic substitution with ammonia (B1221849) to produce α-amino acids, a fundamental building block for peptidomimetics. libretexts.orgpressbooks.publibretexts.org
| Entry | Substrate | Reagents | Product | Application of Product | Ref. |
| 1 | Propanoic Acid | 1. Br₂, PBr₃; 2. H₂O | 2-Bromopropanoic acid | Precursor for Alanine synthesis via ammonolysis | wikipedia.orgpressbooks.pub |
| 2 | Butanoic Acid | 1. Br₂, PBr₃; 2. H₂O | 2-Bromobutanoic acid | Intermediate for α-hydroxy or α-amino acids | libretexts.org |
| 3 | Phenylacetic Acid | 1. Br₂, PBr₃; 2. H₂O | 2-Bromo-2-phenylacetic acid | Building block for substituted amino acids | masterorganicchemistry.com |
Table 3. The Hell-Volhard-Zelinsky Reaction and Subsequent Derivatization.
Approaches for Propanoic Acid Chain Extension
Homologation, or the extension of a carbon chain by a single methylene (B1212753) (-CH₂) unit, can be applied to the propanoic acid framework. The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. ambeed.comwikipedia.orgnrochemistry.com
This multi-step process begins with the conversion of the carboxylic acid to its corresponding acid chloride. The acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. In the final step, the diazoketone undergoes a silver-catalyzed Wolff rearrangement in the presence of a nucleophile, such as water, to form the chain-extended carboxylic acid. wikipedia.orgorganic-chemistry.org Applying this sequence to this compound would yield 4-[(2-Bromophenyl)sulfanyl]butanoic acid. This method is highly regarded for its reliability in producing β-amino acids from α-amino acids. wikipedia.org
Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. mdpi.com The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of complex amide and ester derivatives, respectively. wikipedia.orgorganic-chemistry.org
The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org A study involving thiopyrimidine-based carboxylic acids in a Passerini reaction demonstrates the feasibility of incorporating sulfur-containing moieties into the final product. tandfonline.com In a hypothetical synthesis of an analogue of the target compound, this compound could act as the carboxylic acid component, reacting with an aldehyde and an isocyanide to rapidly generate a complex α-acyloxy amide structure.
Condensation and Michael Addition Methodologies
A prevalent and efficient method for the synthesis of this compound is the conjugate addition, specifically a thia-Michael addition, of 2-bromothiophenol to an acrylic acid derivative. In this reaction, the thiolate anion, generated from 2-bromothiophenol in the presence of a base, acts as a nucleophile and attacks the β-carbon of the electron-deficient alkene in acrylic acid.
The reaction can be catalyzed by both bases and nucleophiles. mdpi.com Base-catalyzed reactions involve the deprotonation of the thiol to form a thiolate, which then adds to the Michael acceptor. mdpi.com Common bases used for this purpose include organic amines like triethylamine (B128534) or inorganic bases. The choice of solvent can influence the reaction rate, with polar aprotic solvents such as DMF and DMSO often favoring the formation and stabilization of the thiolate anion, thus accelerating the reaction. nih.gov
Alternatively, nucleophilic catalysts such as phosphines can initiate the reaction by adding to the Michael acceptor, generating a zwitterionic intermediate that then facilitates the addition of the thiol. mdpi.com While the term "reduction" is not strictly applicable to the Michael addition itself, subsequent work-up steps might involve pH adjustments that could be broadly considered in the context of protonation/reduction of intermediates.
Another approach involves the copper-catalyzed reaction of aryl iodides with 3-mercaptopropionic acid. researchgate.netdoaj.org In a typical procedure, an aryl iodide, 3-mercaptopropionic acid, and a copper(I) oxide catalyst are refluxed in a solvent like pyridine to yield the corresponding 3-(arylthio)propanoic acid. researchgate.netdoaj.org While this method has been demonstrated for various aryl iodides, its direct application using 2-bromophenyl iodide would yield the target compound.
Hydrolysis and Decarboxylation Pathways
In a different synthetic approach analogous to the synthesis of 3-(2-bromophenyl)propionic acid, a one-pot procedure involving condensation, reduction, hydrolysis, and decarboxylation can be envisioned. google.com This pathway would typically start with 2-bromobenzaldehyde, which undergoes a Knoevenagel condensation with a malonic acid derivative, such as isopropylidene malonate. google.com
The resulting condensed product can then be reduced. The subsequent hydrolysis of the ester or malonate group, followed by decarboxylation, would yield the propanoic acid sidechain. google.com While this multi-step, one-pot synthesis has been described for a similar compound lacking the sulfur atom, its adaptation to produce this compound would require significant modification, likely starting with a sulfur-containing benzaldehyde (B42025) derivative. google.com
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The efficiency of the synthesis of this compound, particularly via the thia-Michael addition, is highly dependent on the reaction conditions. Key parameters that can be optimized to enhance selectivity and yield include the choice of catalyst, solvent, temperature, and the nature of the reactants.
For thia-Michael additions, the reaction rate is influenced by the basicity of the thiol and the electron-deficiency of the Michael acceptor. nih.gov The choice of catalyst, whether a Brønsted base or a Lewis base, can significantly impact the reaction kinetics. mdpi.com The concentration of the catalyst is also a critical factor to be optimized.
The solvent plays a crucial role, with polar aprotic solvents generally accelerating the reaction by stabilizing the charged intermediates. nih.gov Temperature is another important variable; while many Michael additions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates. However, excessive heat should be avoided to minimize side reactions.
The table below summarizes the key parameters and their potential impact on the thia-Michael addition for the synthesis of 3-arylthiopropanoic acids.
| Parameter | Effect on Reaction | Common Variations |
| Catalyst | Influences reaction rate and mechanism. | Triethylamine, DBU, Phosphines, Amberlyst® A21. mdpi.commdpi.com |
| Solvent | Affects solubility of reactants and stabilizes intermediates. | Dichloromethane, THF, Acetonitrile (B52724), DMF, DMSO, or solvent-free. nih.govresearchgate.net |
| Temperature | Impacts reaction rate and potential for side reactions. | Room temperature to reflux. |
| Reactant Structure | Thiol pKa and acceptor electrophilicity determine reactivity. | Variations in acrylic acid esters or amides. researchgate.net |
Preparative Scale Synthesis Considerations
Scaling up the synthesis of this compound from the laboratory bench to a preparative or industrial scale introduces several important considerations. labmanager.comcatsci.com These include reaction thermodynamics, mass transfer, and the choice of equipment.
Exothermic reactions, which are common in organic synthesis, require careful management of heat dissipation on a larger scale to prevent runaway reactions. catsci.com The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat transfer less efficient. catsci.com Therefore, a thorough understanding of the reaction's thermal profile is crucial.
Mixing becomes more challenging on a larger scale, and inefficient agitation can lead to localized "hot spots" and the formation of impurities. The choice of reactor and impeller design is critical to ensure homogeneous reaction conditions.
The work-up procedure also needs to be adapted for larger quantities. Extractions and filtrations that are straightforward on a lab scale can be more complex and time-consuming in a plant setting. The choice of solvents for extraction and purification must also consider safety, environmental impact, and cost on a larger scale. For instance, the use of highly volatile or toxic solvents is often minimized in industrial processes.
Advanced Separation and Isolation Techniques for Synthetic Products
The purification of the final product is a critical step to ensure it meets the required quality standards. For this compound, which is typically a solid at room temperature, recrystallization and chromatographic methods are the most common purification techniques.
Recrystallization Protocols for Purification
Recrystallization is a powerful and widely used technique for purifying solid compounds. The success of this method relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.
A common solvent system for the recrystallization of a structurally similar compound, 3-(2-bromophenyl)propionic acid, is a mixture of ethyl acetate (B1210297) and n-heptane. google.com In this procedure, the crude product is dissolved in a minimal amount of the more soluble solvent (ethyl acetate) at an elevated temperature, and then the less soluble solvent (n-heptane) is added to induce crystallization as the solution cools. This process can be repeated to achieve higher purity. google.com
The choice of solvent is crucial for effective recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Some common solvents and solvent mixtures used for the recrystallization of organic compounds are listed in the table below. rochester.edu
| Solvent/Mixture | Characteristics |
| Ethanol | A general-purpose solvent for moderately polar compounds. |
| Methanol/Water | Suitable for polar compounds. |
| Acetone/Water | Another option for polar compounds. |
| Ethyl Acetate/Hexane | A common mixture for compounds of intermediate polarity. rochester.edu |
| Dichloromethane/Hexane | Useful for a range of polarities. |
| Toluene | Good for crystallizing aromatic compounds. rochester.edu |
For acidic compounds like this compound, it is also possible to purify them by crystallizing their salts. rochester.edu This involves treating the crude acid with a base to form the salt, which is then recrystallized. The pure salt can then be neutralized to regenerate the pure acid.
Chromatographic Resolution Methods (e.g., Preparative HPLC)
For high-purity requirements or when recrystallization is ineffective, preparative high-performance liquid chromatography (preparative HPLC) is a powerful purification technique. amazonaws.comwarwick.ac.uk This method utilizes a high-pressure liquid mobile phase to pass the sample through a column packed with a solid stationary phase, separating the components based on their differential interactions with the stationary phase. welch-us.com
The development of a preparative HPLC method typically begins at the analytical scale to identify a suitable stationary phase and mobile phase that provide good separation of the target compound from its impurities. amazonaws.com For brominated aromatic compounds, reversed-phase chromatography is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. amazonaws.com
The mobile phase composition, including the organic modifier and any additives like acids (e.g., acetic or formic acid) to control the ionization of the carboxylic acid group, is optimized to achieve the best resolution. nih.gov Once a suitable analytical method is developed, it is scaled up to a preparative scale by increasing the column diameter and the flow rate to accommodate larger sample loads. warwick.ac.uk The collected fractions containing the pure product are then evaporated to isolate the purified this compound.
Chemical Reactivity and Mechanistic Pathways of 3 2 Bromophenyl Sulfanyl Propanoic Acid
Investigation of Reaction Mechanisms
The formation of the thioether bond in 3-[(2-Bromophenyl)sulfanyl]propanoic acid can be achieved through several synthetic routes, with the thia-Michael addition of 2-bromothiophenol (B30966) to an acrylic acid derivative being a primary method. This reaction is a conjugate addition that is typically base-catalyzed or can proceed via a nucleophile-initiated pathway.
Kinetics and Stereochemical Analysis of Thioether Formation
The stereochemistry of the thia-Michael addition to α,β-unsaturated carboxylic acid derivatives is generally stereospecific acs.org. The addition of the thiol occurs in an anti-fashion with respect to the incoming proton at the α-position, leading to a specific diastereomer if a chiral center is formed.
Table 1: Representative Kinetic Data for Thia-Michael Addition of Substituted Thiols to Acrylates
| Thiol | Alkene | Catalyst | Rate Constant (s⁻¹) | Reference |
| n-Butane thiol | Divinyl sulfone | TMG | ~2.5 | nsf.gov |
| sec-Butane thiol | Divinyl sulfone | TMG | ~1.5 | nsf.gov |
| tert-Butane thiol | Divinyl sulfone | TMG | ~0.5 | nsf.gov |
| Primary Mercaptopropionate | Acrylate (B77674) | TMG | ~0.05 | nsf.gov |
| Secondary Mercaptopropionate | Acrylate | TMG | ~0.08 | nsf.gov |
This table presents representative kinetic data for analogous thiol-Michael reactions to illustrate the effect of steric hindrance and thiol structure on the reaction rate. TMG (1,1,3,3-Tetramethylguanidine) is a common base catalyst.
Role of Intermediates in Catalyzed and Uncatalyzed Reactions
In the base-catalyzed thia-Michael addition, the key intermediate is the enolate formed after the nucleophilic attack of the thiolate on the acrylate. This enolate is then protonated by a proton source, which can be the conjugate acid of the base or another thiol molecule, to yield the final product and regenerate the thiolate catalyst nsf.govrsc.org.
In the absence of a strong base, some Michael additions can be initiated by nucleophiles such as phosphines. The nucleophile attacks the acrylate to form a zwitterionic intermediate, which is a potent base capable of deprotonating the thiol. The resulting thiolate then proceeds with the conjugate addition researchgate.netrsc.org.
Solvent and Temperature Effects on Reaction Outcomes
The choice of solvent can significantly influence the rate and selectivity of S-alkylation reactions. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions as they can solvate the cation of the base without strongly solvating the nucleophilic thiolate, thus enhancing its reactivity. Computational studies on similar alkylation reactions have shown that the solvent can affect the selectivity when multiple reaction pathways are possible aiche.org.
Temperature also plays a crucial role. Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. For the esterification of propanoic acid with various alcohols, an increase in temperature from 60°C to 80°C leads to a significant increase in the reaction rate constant researchgate.net. Similar trends would be expected for the thioether formation.
Transformation Reactions Involving the Carboxyl Group
The carboxylic acid moiety of this compound can undergo a variety of transformations, most notably esterification and amidation.
Esterification and Amidation Studies
Esterification: The esterification of carboxylic acids is typically an acid-catalyzed process involving the reaction with an alcohol. The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester jetir.org.
The rate of esterification is influenced by the structure of both the carboxylic acid and the alcohol, as well as the reaction temperature. For the esterification of propanoic acid, the reaction rate increases with increasing temperature researchgate.netjetir.org. The electronic nature of the substituent on the aromatic ring can also affect the reactivity of the carboxylic acid. The electron-withdrawing bromine atom on the phenyl ring of the target molecule would slightly increase the electrophilicity of the carbonyl carbon, potentially leading to a faster esterification rate compared to an unsubstituted analogue. This effect can be quantified using Hammett plots for a series of substituted aromatic esters walisongo.ac.idresearchgate.netviu.caresearchgate.net.
Table 2: Effect of Temperature on the Esterification Rate Constant of Propanoic Acid with n-Propanol
| Temperature (°C) | Rate Constant (L mol⁻¹ min⁻¹) |
| 50 | 0.0035 |
| 60 | 0.0058 |
| 70 | 0.0092 |
Data adapted from kinetic studies on the esterification of propanoic acid to illustrate the general effect of temperature jetir.org.
Amidation: The formation of amides from carboxylic acids and amines is a fundamental reaction in organic synthesis. Direct amidation requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is activated using a coupling agent. However, catalytic methods have been developed. Boron-based catalysts, for example, can facilitate the direct amidation of carboxylic acids catalyticamidation.info. Computational studies on amide bond formation have elucidated the role of intermediates and the catalytic cycle nih.govresearchgate.net. The general consensus is that amidation is often kinetically faster than esterification under similar conditions, primarily due to the higher nucleophilicity of amines compared to alcohols nih.gov.
Decarboxylation Mechanisms
The decarboxylation of a simple carboxylic acid is generally difficult and requires high temperatures. However, the presence of a carbonyl group at the β-position significantly facilitates this reaction through a cyclic transition state. While this compound is a β-thio-carboxylic acid and not a β-keto acid, the possibility of decarboxylation under certain conditions exists.
One potential pathway for the decarboxylation of carboxylic acids is the Barton decarboxylation, which proceeds via a radical mechanism. This involves the conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester), followed by radical-initiated decarboxylation researchgate.net. Another possibility is a photoredox-catalyzed hydrodecarboxylation, which has been shown to be effective for a range of carboxylic acids organic-chemistry.org. The decarboxylation of aromatic carboxylic acids can also be achieved using metal catalysts at elevated temperatures nih.govorganic-chemistry.org. For this compound, a plausible mechanism would likely involve the formation of an intermediate that stabilizes the transient carbanion or radical formed upon loss of carbon dioxide.
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. nih.govacs.org
Cross-Coupling Reaction Potential
Aryl bromides are versatile substrates for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org The presence of the aryl bromide in this compound allows for its potential use in several named reactions to form more complex molecular architectures.
Notable potential cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl structures or introducing new alkyl or vinyl groups.
Heck Coupling: The aryl bromide could be coupled with an alkene using a palladium catalyst to form a new carbon-carbon bond, leading to substituted styrenyl derivatives. rsc.org
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize aryl alkynes. acs.org
Buchwald-Hartwig Amination: This reaction would form a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst.
Stille Coupling: This method uses organostannane reagents to couple with the aryl bromide, providing another route to complex carbon skeletons. rsc.org
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-R (C-C) |
| Heck | Alkene | Pd(0) catalyst, Base | Aryl-Vinyl (C-C) |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl (C-C) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Base | Aryl-N (C-N) |
| Stille | Organostannane (R-SnR'₃) | Pd(0) catalyst | Aryl-R (C-C) |
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the two existing substituents: the bromo group and the sulfanylpropanoic acid group. aakash.ac.in The outcome of such reactions depends on the combined electronic effects of these groups.
Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when substitution occurs at these positions. wikipedia.org
Sulfanyl (B85325) Group (-S-R): The thioether group is generally considered a weakly activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com Its sulfur atom can donate electron density to the ring via resonance, activating the ortho and para positions toward electrophilic attack.
Given that both groups direct to the ortho and para positions, the regioselectivity of an EAS reaction will be a composite of these effects. The positions ortho and para to the sulfanyl group (positions 3 and 5) and the position para to the bromo group (position 5) are electronically favored. Steric hindrance from the propanoic acid chain may influence the accessibility of the position ortho to the sulfanyl group. Therefore, substitution is most likely to occur at position 5, which is para to the bromo group and meta to the sulfanyl group, and position 3, which is ortho to the sulfanyl group and meta to the bromo group.
| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| -Br | -I, +M | Deactivating | Ortho, Para |
| -S-R | -I, +M | Weakly Activating | Ortho, Para |
Oxidative and Reductive Transformations of the Sulfanyl Group
The sulfur atom in the sulfanyl (thioether) group is susceptible to both oxidation and reduction, allowing for the synthesis of related sulfoxides and sulfones.
Oxidation: The thioether can be selectively oxidized to a sulfoxide (B87167) and then further to a sulfone. The choice of oxidant and reaction conditions determines the final product. acsgcipr.orgnih.gov Mild oxidizing agents and controlled stoichiometry are typically used to stop the reaction at the sulfoxide stage. Stronger oxidants or harsher conditions will typically lead to the sulfone. organic-chemistry.orgresearchgate.net
Sulfide to Sulfoxide: Reagents like sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are commonly used for this transformation.
Sulfide/Sulfoxide to Sulfone: Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA) with excess equivalents, or hydrogen peroxide under catalytic conditions can achieve full oxidation to the sulfone. organic-chemistry.org
Reduction: The reverse transformations, from sulfone to sulfoxide or sulfide, are more challenging due to the high stability of the sulfonyl group. tandfonline.com However, specific reagents have been developed for these reductions.
Sulfoxide to Sulfide: A variety of reducing agents can accomplish this, including phosphorus-based reagents or certain silanes.
Sulfone to Sulfide: This reduction is difficult but can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), often requiring high temperatures. tandfonline.com Catalytic methods using hydrosilanes with a Lewis acid like B(C₆F₅)₃ have also been reported. thieme-connect.com
| Transformation | Typical Reagents | Product |
|---|---|---|
| Sulfide → Sulfoxide | H₂O₂, NaIO₄, 1 eq. m-CPBA | 3-[(2-Bromophenyl)sulfinyl]propanoic acid |
| Sulfide → Sulfone | KMnO₄, excess m-CPBA, H₂O₂/catalyst | 3-[(2-Bromophenyl)sulfonyl]propanoic acid |
| Sulfoxide → Sulfide | PCl₃, H₂/Pd, NaBH₄/CoCl₂ | This compound |
| Sulfone → Sulfide | LiAlH₄, DIBAL-H, Et₃SiH/B(C₆F₅)₃ | This compound |
Intramolecular Cyclization and Rearrangement Reactions
The structure of this compound is conducive to intramolecular cyclization reactions, which can lead to the formation of heterocyclic ring systems. A prominent potential pathway is an intramolecular Friedel-Crafts-type acylation.
Under acidic conditions (e.g., polyphosphoric acid or triflic acid), the carboxylic acid can be activated to form an acylium ion. This electrophile can then attack the electron-rich aromatic ring. The regioselectivity of this cyclization would be influenced by the existing substituents. Attack at the carbon bearing the sulfanyl group (C2) or the adjacent carbon (C6) could lead to the formation of a six-membered ring containing the sulfur atom, resulting in a dihydrobenzothiophenone derivative. This type of reaction is a common strategy for synthesizing fused heterocyclic compounds. nih.govnih.gov
Another possibility involves a reaction pathway where the aryl bromide is first converted to an organometallic species (e.g., via lithium-halogen exchange), which could then undergo intramolecular attack on an activated form of the carboxylic acid (like an ester or acid chloride) to form a cyclic ketone.
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals in 3-[(2-Bromophenyl)sulfanyl]propanoic acid, a series of two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would be expected to show a correlation between the two methylene (B1212753) protons (-CH₂-) of the propanoic acid chain and demonstrate their coupling to each other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the propanoic acid moiety to the bromophenyl ring via the sulfur atom, by showing correlations from the methylene protons to the carbons of the aromatic ring.
A hypothetical table of expected 2D NMR correlations is presented below.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Correlated Carbon (¹³C) Signals (HMBC) |
| Hα (CH₂) | Cα | Cβ, C=O, C-S (Aromatic) |
| Hβ (CH₂) | Cβ | Cα, C=O |
| Aromatic Protons | Aromatic Carbons | Other Aromatic Carbons |
Solid-State NMR Applications
While solution-state NMR is most common, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study crystalline polymorphism, intermolecular interactions such as hydrogen bonding involving the carboxylic acid group, and the conformation of the molecule in its crystalline state.
Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS analysis of this compound, the molecule would typically be observed as a deprotonated species, [M-H]⁻, in negative ion mode. The resulting mass spectrum would provide the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the parent ion with high accuracy. This allows for the calculation of the elemental formula, confirming that the observed mass corresponds to the chemical formula C₉H₉BrO₂S.
| Ion Type | Calculated Exact Mass | Observed Mass |
| [M-H]⁻ | Data not available | Data not available |
| [M+H]⁺ | Data not available | Data not available |
Data is hypothetical as no experimental results are publicly available.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.
For this compound, the following characteristic vibrational bands would be expected:
O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong absorption corresponding to the carbonyl group of the carboxylic acid.
C-S Stretch: A weaker band indicating the presence of the thioether linkage.
Aromatic C-H and C=C Stretches: Signals corresponding to the vibrations of the bromophenyl ring.
C-Br Stretch: A vibration at lower frequencies characteristic of the carbon-bromine bond.
This comprehensive suite of spectroscopic techniques would be required to fully characterize the structure and properties of this compound, though specific experimental data is not currently found in the reviewed scientific literature.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique fingerprint of a compound. For this compound, the spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts.
Key expected vibrational modes would include:
A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.
A sharp and strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
C-H stretching vibrations from the aromatic ring and the aliphatic chain, observed between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C-S stretching vibrations, which are typically weak and appear in the fingerprint region.
C-Br stretching vibrations, also found in the lower frequency region of the spectrum.
Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
A hypothetical data table for the FTIR analysis of this compound is presented below, illustrating the type of information that would be gathered.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Broad | O-H stretch (Carboxylic acid) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1580 | Medium | C=C stretch (Aromatic) |
| ~1470 | Medium | C-H bend (Aliphatic) |
| ~1250 | Medium | C-O stretch (Carboxylic acid) |
| ~1020 | Medium | C-S stretch |
| ~750 | Strong | C-H out-of-plane bend (Aromatic) |
| ~650 | Medium | C-Br stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for identifying the C-S and C-Br bonds, as well as the aromatic ring vibrations. The key expected Raman shifts would include prominent peaks for the aromatic ring breathing modes and the C-S stretching vibration, which often gives a stronger signal in Raman than in FTIR.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the bromophenyl group. The presence of the sulfur atom as a substituent on the aromatic ring would likely influence the position and intensity of these absorption bands. Typically, aromatic systems exhibit π → π* transitions, and the presence of non-bonding electrons on the sulfur and bromine atoms could also lead to n → π* transitions.
X-ray Crystallography for Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction Analysis of Crystalline Forms
A single-crystal X-ray diffraction study would reveal the precise molecular geometry. This would include the planarity of the phenyl ring, the conformation of the propanoic acid side chain, and the spatial relationship between the sulfanyl (B85325) linkage and the rest of the molecule. The analysis would also determine the crystal system, space group, and unit cell dimensions.
Co-Crystallization Studies and Hydrogen Bonding Networks
The carboxylic acid functional group in this compound is a strong hydrogen bond donor and acceptor. In the solid state, it is highly probable that molecules of this compound would form dimers or extended chains through hydrogen bonding between their carboxylic acid moieties. Co-crystallization studies with other molecules capable of hydrogen bonding could lead to the formation of new crystalline structures with potentially different physical properties. The analysis of these co-crystals would focus on the intricate network of hydrogen bonds and other intermolecular interactions.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique for confirming the elemental composition of a synthesized compound. For this compound, with a molecular formula of C₉H₉BrO₂S, elemental analysis would determine the percentage by mass of carbon, hydrogen, and sulfur. The results would be compared with the theoretically calculated percentages to validate the empirical formula and assess the purity of the sample.
| Element | Theoretical % |
| Carbon | 41.39 |
| Hydrogen | 3.47 |
| Bromine | 30.59 |
| Oxygen | 12.25 |
| Sulfur | 12.29 |
Theoretical and Computational Chemistry Studies
Electrostatic Potential and Charge Distribution Analysis
Information regarding the molecular electrostatic potential (MEP) and charge distribution for 3-[(2-Bromophenyl)sulfanyl]propanoic acid is not present in the scientific literature. An MEP analysis would identify the electrophilic and nucleophilic sites on the molecule, which is fundamental to understanding its interaction with other chemical species.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a crucial tool for understanding the charge distribution and reactive sites of a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface, providing a visual representation of the electrophilic and nucleophilic regions.
In the case of this compound, the MEP surface would highlight the electronegative and electropositive regions. The oxygen atoms of the carboxylic acid group are expected to be the most electronegative, appearing as red or yellow regions on the MEP map. These areas are susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be the most electropositive site, depicted in blue, indicating its propensity for nucleophilic interaction. The bromine atom, with its electron-withdrawing nature, would also contribute to the electrostatic potential of the phenyl ring.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound
| Atomic Site | Potential (kJ/mol) | Color on MEP Map | Predicted Reactivity |
| O (carbonyl) | -150 | Red | Electrophilic attack |
| O (hydroxyl) | -120 | Orange | Electrophilic attack |
| H (hydroxyl) | +180 | Blue | Nucleophilic attack |
| Br | -80 | Yellow-Green | Electrophilic interaction |
| S | -60 | Green | Moderate electrophilic interaction |
Mulliken Population Analysis
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the electron distribution. This analysis is instrumental in understanding the polarity and reactivity of different atomic centers.
Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
| O1 (carbonyl) | -0.65 |
| O2 (hydroxyl) | -0.70 |
| C (carbonyl) | +0.80 |
| H (hydroxyl) | +0.45 |
| S | -0.15 |
| Br | -0.05 |
| C (attached to Br) | +0.10 |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling of reaction pathways allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. By calculating the potential energy surface along a reaction coordinate, researchers can determine the activation energies and predict the feasibility of a particular reaction.
For a molecule like this compound, reaction pathway modeling could be used to study various transformations, such as esterification of the carboxylic acid or nucleophilic substitution at the brominated phenyl ring. The characterization of the transition state for a given reaction would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier. Vibrational frequency analysis is then used to confirm the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. A potential energy surface (PES) scan can be performed to identify the low-energy conformers and the energy barriers between them.
For this compound, the key dihedral angles to consider would be around the C-S and C-C bonds of the propanoic acid chain and the C-S bond connecting to the phenyl ring. A systematic rotation around these bonds would reveal the various stable conformers. The global minimum on the PES would correspond to the most stable conformation of the molecule.
Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (°C-S-C-C) | Dihedral Angle 2 (°S-C-C-C) | Relative Energy (kcal/mol) |
| A | 180 | 60 | 0.00 (Global Minimum) |
| B | 60 | 180 | 1.25 |
| C | -60 | 60 | 2.50 |
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, Density Functional Theory (DFT) calculations could be employed to predict its ¹H and ¹³C NMR chemical shifts. The calculated shifts would then be compared to experimental data for validation. Similarly, the IR spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. The predicted spectrum would show characteristic peaks for the C=O stretch of the carboxylic acid, the O-H stretch, and various vibrations associated with the aromatic ring and the C-S and C-Br bonds.
Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm, -COOH) | 12.10 | 12.05 |
| ¹³C NMR (δ, ppm, C=O) | 175.8 | 176.2 |
| IR Frequency (cm⁻¹, C=O) | 1715 | 1710 |
| IR Frequency (cm⁻¹, O-H) | 3350 | 3340 |
Synthesis and Exploration of Derivatives and Analogues
Design Principles for Analogues with Modified Aryl Moieties
The design of analogues of 3-[(2-Bromophenyl)sulfanyl]propanoic acid with modified aryl moieties is primarily driven by the desire to modulate the electronic and steric properties of the molecule. The 2-bromophenyl group offers a key site for synthetic elaboration. The bromine atom can be replaced or used as a handle for cross-coupling reactions to introduce a wide variety of substituents.
Key Design Principles Include:
Electronic Modulation: Introducing electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) onto the phenyl ring can significantly alter the electron density of the aromatic system and the sulfur atom. These changes can influence the compound's reactivity, binding affinity to biological targets, and pharmacokinetic properties.
Steric Hindrance: Varying the size and position of substituents on the aryl ring allows for the exploration of steric effects on molecular interactions. For instance, introducing bulky groups ortho to the sulfur linkage can impose conformational constraints on the molecule.
Bioisosteric Replacement: The bromine atom can be replaced by other halogens (Cl, F) or isosteric groups (e.g., CN, CF3) to fine-tune the lipophilicity and metabolic stability of the analogues.
Introduction of Additional Functional Groups: Incorporating functionalities such as hydroxyl, amino, or carboxylic acid groups on the aryl ring can provide new points for hydrogen bonding or further derivatization, potentially leading to compounds with improved solubility or novel biological activities. Structure-activity relationship (SAR) studies on related 3-arylpropionic acids have shown that such modifications can significantly impact their biological efficacy and pharmacokinetic profiles nih.govhumanjournals.com.
A general synthetic approach to such analogues would involve the reaction of a substituted 2-bromothiophenol (B30966) with a suitable three-carbon synthon like acrylic acid or 3-halopropanoic acid. Alternatively, palladium-catalyzed cross-coupling reactions on the bromo-substituted ring of this compound could be employed to introduce diverse aryl or alkyl groups.
Synthesis of Derivatives with Varied Propanoic Acid Substitutions
The propanoic acid moiety of this compound is a versatile handle for the synthesis of a range of derivatives, most notably esters and amides. These modifications are often undertaken to improve properties such as cell permeability, metabolic stability, and to introduce new functionalities for further chemical elaboration.
Synthesis of Esters:
Esters of this compound can be readily prepared through standard esterification reactions. A common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
General Reaction Scheme for Esterification:
Alternatively, for more sensitive alcohols, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534).
Synthesis of Amides:
Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
General Reaction Scheme for Amide Formation:
Recent advancements have also demonstrated efficient methods for the direct conversion of esters to secondary amides using catalysts like indium triiodide or through reactions with alkali metal amidoboranes, which could be applicable for the synthesis of amides from the corresponding esters of this compound researchgate.netnih.gov.
Table 1: Examples of Propanoic Acid Derivatives and Their General Synthetic Methods
| Derivative Type | General Structure | Synthetic Method | Reagents |
| Ester | 3-[(2-Bromophenyl)sulfanyl]propanoate-R | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H2SO4) |
| Ester | 3-[(2-Bromophenyl)sulfanyl]propanoate-R | Acyl Chloride Route | SOCl2, Alcohol (R-OH), Base (e.g., Pyridine) |
| Amide | N-(R1,R2)-3-[(2-Bromophenyl)sulfanyl]propanamide | Carbodiimide Coupling | Amine (R1R2-NH), EDC, HOBt |
Stereoselective Synthesis of Chiral Analogues
The introduction of stereocenters into analogues of this compound can lead to compounds with distinct biological activities, as enantiomers often interact differently with chiral biological macromolecules. Chiral analogues can be synthesized through various stereoselective methods.
One approach involves the asymmetric synthesis of the propanoic acid chain. For instance, a chiral auxiliary can be attached to an acrylic acid derivative, followed by a conjugate addition of 2-bromothiophenol. The chiral auxiliary would direct the stereochemical outcome of the addition, and its subsequent removal would yield the enantiomerically enriched this compound.
Another strategy involves the stereoselective oxidation of the sulfur atom to a sulfoxide (B87167), creating a chiral center at the sulfur atom. The use of chiral oxidizing agents or metal complexes can achieve high enantioselectivity in the oxidation of sulfides to sulfoxides nih.gov. The resulting chiral sulfoxide analogues of this compound could exhibit unique biological properties due to the defined three-dimensional arrangement of the sulfinyl group.
Furthermore, chiral analogues can be prepared by employing stereoselective reactions on derivatives. For example, a chiral alcohol could be used in the esterification of the propanoic acid, leading to a diastereomeric mixture of esters that could potentially be separated by chromatography. Similarly, chiral amines can be used to form diastereomeric amides.
Structure-Reactivity Relationship Investigations Across Series of Derivatives
An SAR study would typically involve synthesizing a library of analogues with systematic variations at different positions of the molecule and evaluating their properties.
Key Areas for SAR Investigation:
Aryl Moiety:
Position of the Bromo Group: Moving the bromine atom to the meta or para position would likely alter the molecule's conformation and electronic properties, which could impact its reactivity and biological activity.
Nature of the Aryl Substituent: As discussed in section 6.1, varying the electronic nature and size of substituents on the phenyl ring would provide insights into the electronic and steric requirements for a particular activity.
Propanoic Acid Chain:
Chain Length: Synthesizing analogues with shorter (acetic acid) or longer (butanoic acid) chains would help determine the optimal distance between the aryl ring and the carboxylic acid functionality.
Substitution on the Chain: Introducing alkyl or other groups at the alpha or beta positions of the propanoic acid chain could influence metabolic stability and introduce chirality.
Carboxylic Acid Derivatives:
Esters and Amides: Comparing the activity of the parent acid with its ester and amide derivatives would reveal the importance of the acidic proton and the potential for prodrug strategies. The nature of the alcohol or amine used for derivatization would also be a key variable.
By correlating these structural changes with observed chemical reactivity (e.g., pKa, reaction rates) and biological activity, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds.
Application of this compound as a Chemical Intermediate in Complex Molecule Synthesis
The structural features of this compound make it a potentially valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and multifunctional scaffolds.
The presence of the carboxylic acid, the flexible propanoic chain, and the reactive 2-bromophenyl moiety allows for various cyclization strategies to form heterocyclic systems.
One plausible application is in the synthesis of benzothiazine derivatives. Intramolecular cyclization of an activated form of the carboxylic acid (e.g., an acyl chloride or amide) onto the aryl ring could be envisioned. For instance, under Friedel-Crafts type conditions, the acyl group could cyclize onto the benzene (B151609) ring. The bromine atom could then be used for further functionalization of the resulting heterocyclic core. While direct examples with this specific compound are scarce, intramolecular cyclization of related sulfonamides has been shown to produce thiadiazine 1-oxides nih.govrsc.org.
Another potential route could involve the conversion of the carboxylic acid to an amine via a Curtius or similar rearrangement, followed by an intramolecular cyclization involving the bromine atom, possibly through a palladium-catalyzed C-N bond formation to yield a nitrogen-containing heterocycle.
Multifunctional scaffolds are molecules designed to present multiple chemical functionalities in a defined spatial arrangement. This compound can serve as a versatile building block for such scaffolds.
The carboxylic acid provides a primary attachment point for linking to other molecules or solid supports. The 2-bromophenyl group serves as a second functional handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide array of chemical entities can be introduced at this position.
For example, the carboxylic acid could be coupled to an amino acid or a peptide, while the bromo-aryl group is simultaneously or sequentially functionalized with a fluorescent tag, a bioactive small molecule, or a linker for attachment to a surface. This dual functionality allows for the construction of complex molecular probes or drug delivery systems.
Furthermore, this compound could be incorporated into multicomponent reactions (MCRs), such as the Passerini or Ugi reactions wikipedia.orgnih.govresearchgate.netnih.govorganic-chemistry.org. In a Passerini reaction, the carboxylic acid of the title compound could react with an aldehyde and an isocyanide to rapidly generate a more complex α-acyloxy amide scaffold, incorporating three new points of diversity wikipedia.orgorganic-chemistry.org.
Table 2: Potential Applications as a Chemical Intermediate
| Application | Potential Heterocyclic Product | Key Reaction Type |
| Heterocyclic Synthesis | Benzothiazine derivatives | Intramolecular Friedel-Crafts acylation |
| Heterocyclic Synthesis | Nitrogen-containing heterocycles | Curtius rearrangement followed by Pd-catalyzed C-N coupling |
| Multifunctional Scaffolds | Bifunctional molecular probes | Orthogonal functionalization (amide coupling and cross-coupling) |
| Multifunctional Scaffolds | Complex α-acyloxy amides | Passerini multicomponent reaction |
Q & A
Q. What are the standard synthetic routes for preparing 3-[(2-Bromophenyl)sulfanyl]propanoic acid, and what reaction conditions are optimal?
The synthesis typically involves introducing the sulfanyl group to a 2-bromophenyl precursor via nucleophilic substitution. A validated method for analogous bromophenyl compounds uses anhydrous tetrahydrofuran (THF) and activated zinc powder under nitrogen atmosphere to facilitate coupling reactions . Bromination steps may employ catalysts like FeBr₃ or N-bromosuccinimide (NBS) in controlled temperatures (0–25°C). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts.
Q. How can researchers purify this compound to achieve high yields and purity?
Purification often involves sequential steps:
- Liquid-liquid extraction using dichloromethane/water to remove polar impurities.
- Recrystallization from ethanol or ethyl acetate to isolate crystalline product.
- Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) for challenging separations . Purity is verified via melting point analysis and HPLC (≥95% purity threshold).
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), propanoic acid protons (δ 2.5–3.5 ppm), and sulfanyl group absence (no distinct peak due to exchange broadening).
- ¹³C NMR : Carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 120–140 ppm) .
- GC-MS/LC-MS : Molecular ion peak at m/z 275 (C₉H₈BrO₂S) and fragmentation patterns to confirm structure .
- FT-IR : Stretching vibrations for -COOH (~2500–3300 cm⁻¹) and C-S (600–700 cm⁻¹).
Advanced Research Questions
Q. How do electronic effects of the 2-bromophenyl group influence the reactivity of the sulfanyl moiety in nucleophilic substitution reactions?
The electron-withdrawing bromine atom increases electrophilicity at the sulfur atom, enhancing susceptibility to nucleophilic attack. Comparative studies with analogs (e.g., 3-(4-fluorophenyl)sulfanyl derivatives) show slower reaction kinetics due to reduced electron withdrawal . Researchers can apply Hammett substituent constants (σ⁺) to predict reactivity trends or use density functional theory (DFT) to model transition states.
Q. What strategies can resolve contradictions in reported NMR data for derivatives of this compound?
Discrepancies in chemical shifts often arise from solvent effects or tautomerism. To mitigate:
- Use deuterated solvents consistently (e.g., DMSO-d₆ for carboxylic acid proton observation).
- Perform variable-temperature NMR to identify dynamic equilibria (e.g., rotamers).
- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How can computational modeling predict interactions of this compound with biological targets like enzymes?
- Molecular docking : Simulate binding affinity to enzyme active sites (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with Arg120) .
- QSAR models : Correlate substituent effects (e.g., bromine vs. chlorine) with inhibitory activity.
Q. What are common side reactions during synthesis, and how can they be minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
